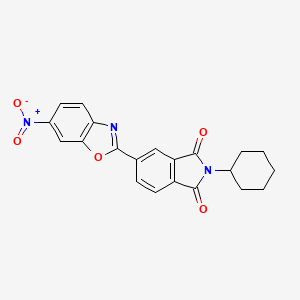
2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione
説明
2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as CYC116, is a small molecule inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitotic spindle assembly and chromosome segregation during cell division. Dysregulation of Aurora kinases has been implicated in various types of cancer, making them attractive targets for anti-cancer drug development.
作用機序
2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione inhibits Aurora kinases by binding to the ATP-binding pocket of the kinase domain. This prevents the kinase from phosphorylating its substrates, leading to defects in spindle assembly and chromosome segregation during mitosis. The end result is cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to have other biochemical and physiological effects. For example, it can inhibit the proliferation of vascular smooth muscle cells, which may have implications for the treatment of cardiovascular diseases. It has also been shown to enhance the differentiation of neural stem cells into neurons, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of 2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione as a research tool is its specificity for Aurora kinases. This makes it a useful tool for studying the role of these kinases in various cellular processes. However, its potency and selectivity may also make it difficult to use in some experimental systems, as high concentrations may be required to achieve the desired effects. In addition, its potential toxicity and off-target effects must be carefully considered when designing experiments.
将来の方向性
There are several potential future directions for research on 2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of combination therapies that include 2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione and other anti-cancer drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione treatment. Finally, there is ongoing research into the development of more potent and selective Aurora kinase inhibitors, which may have improved efficacy and fewer side effects compared to 2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione.
科学的研究の応用
2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential as an anti-cancer drug. Preclinical studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, colon, and leukemia. It has also been shown to enhance the efficacy of other anti-cancer drugs, such as taxanes and platinum compounds. Clinical trials of 2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione in patients with advanced solid tumors have demonstrated some promising results, although further studies are needed to establish its safety and efficacy.
特性
IUPAC Name |
2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c25-20-15-8-6-12(10-16(15)21(26)23(20)13-4-2-1-3-5-13)19-22-17-9-7-14(24(27)28)11-18(17)29-19/h6-11,13H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGPLZWWJBTNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=C(O4)C=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4755046.png)
![1-(4-fluorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4755055.png)
![(2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B4755059.png)
![3-(3-acetylphenyl)-7-(3,4-dimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4755071.png)
![N-(5-bromo-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4755076.png)
![methyl 2-{[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4755077.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3,5-dichloro-2-pyridinyl)acetamide](/img/structure/B4755084.png)
![methyl {3-(4-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4755096.png)
![2-{4-[2-(2-chloro-5-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4755100.png)
![3-({[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4755107.png)
![N-[4-(4-morpholinylmethyl)phenyl]-N'-propylurea](/img/structure/B4755109.png)
![2-({4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4755113.png)
![1-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4755119.png)